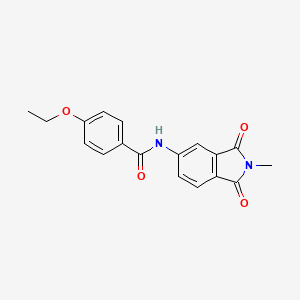

4-ethoxy-N-(2-methyl-1,3-dioxoisoindolin-5-yl)benzamide

Description

Properties

IUPAC Name |

4-ethoxy-N-(2-methyl-1,3-dioxoisoindol-5-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O4/c1-3-24-13-7-4-11(5-8-13)16(21)19-12-6-9-14-15(10-12)18(23)20(2)17(14)22/h4-10H,3H2,1-2H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYCDYCQSQOSUPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)C(=O)N(C3=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-(2-methyl-1,3-dioxoisoindolin-5-yl)benzamide typically involves a multi-step process. One common synthetic route includes the following steps:

Condensation Reaction: An aromatic primary amine reacts with a maleic anhydride derivative to form the isoindoline-1,3-dione scaffold.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-(2-methyl-1,3-dioxoisoindolin-5-yl)benzamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Nucleophiles like amines, thiols, and halides are used in substitution reactions.

Major Products Formed

Scientific Research Applications

Scientific Research Applications

1. Anticancer Activity

Research indicates that compounds containing the isoindoline structure exhibit selective cytotoxic effects against various cancer cell lines. For instance, derivatives of similar compounds have demonstrated the ability to inhibit tumor growth and induce apoptosis in cancer models. The mechanism often involves the modulation of apoptotic pathways through the activation of caspases and downregulation of anti-apoptotic proteins.

2. Antimicrobial Properties

4-ethoxy-N-(2-methyl-1,3-dioxoisoindolin-5-yl)benzamide has been explored for its potential antimicrobial activity. Sulfonamide derivatives have a well-established history of inhibiting bacterial folic acid synthesis, which is critical for bacterial growth and replication. This compound may share similar mechanisms, suggesting potential use as an antimicrobial agent.

3. Neuroprotective Effects

The compound's structural features suggest potential neuroprotective properties, particularly against neurodegenerative diseases such as Alzheimer's. Compounds with similar scaffolds have been reported to inhibit acetylcholinesterase activity, thereby increasing acetylcholine levels and improving cognitive function .

Case Study 1: Antitumor Activity

A study evaluated the anticancer effects of various isoindoline derivatives, including this compound. The results indicated that this compound significantly inhibited the proliferation of human cancer cell lines in vitro and induced apoptosis through caspase activation .

Case Study 2: Antimicrobial Efficacy

In another investigation focusing on antimicrobial properties, derivatives of this compound were tested against a panel of bacterial strains. The results demonstrated effective inhibition of growth in several pathogenic bacteria, suggesting potential therapeutic applications in treating infections caused by resistant strains.

Mechanism of Action

The mechanism of action of 4-ethoxy-N-(2-methyl-1,3-dioxoisoindolin-5-yl)benzamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

- Substituent Position: In PCAF HAT inhibitors (e.g., compound 17 in ), the 2-acylamino group is critical for activity, whereas the ethoxy group in the target compound may influence solubility or binding specificity.

- Heterocyclic Additions: The 1,3-dioxoisoindolinyl group in the target compound shares structural similarity with PROTAC degraders (e.g., ), which utilize isoindoline-dione moieties for proteasome recruitment.

Pharmacological Potential vs. Known Analogs

- Allosteric Modulation : The benzamide backbone is critical in mGlu5 PAMs , but the target compound’s heterocyclic extension may shift its mechanism toward irreversible binding or protein degradation.

- Toxicity Profile : Pesticide benzamides (e.g., etobenzanid ) highlight the scaffold’s versatility but also underscore the need for substituent optimization to avoid off-target effects.

Biological Activity

4-Ethoxy-N-(2-methyl-1,3-dioxoisoindolin-5-yl)benzamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

The molecular formula of this compound is , and it has a molecular weight of 320.33 g/mol. The structure features an ethoxy group and a dioxoisoindoline moiety, which are crucial for its biological interactions.

The mechanism by which this compound exerts its effects primarily involves:

- Enzyme Inhibition : The compound shows potential as an inhibitor of various enzymes, particularly those involved in metabolic pathways. Its structure allows it to interact with active sites of enzymes through hydrogen bonding and hydrophobic interactions .

- Cell Signaling Modulation : It influences cell signaling pathways related to apoptosis and oxidative stress response, thereby affecting cell survival and proliferation .

Antimicrobial Activity

Recent studies have shown that derivatives of the isoindoline structure exhibit significant antibacterial properties. For instance, compounds similar to this compound have been tested against various bacterial strains:

| Bacterial Strain | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 625 - 1250 | Excellent |

| Staphylococcus epidermidis | 625 - 1250 | Excellent |

| Enterococcus faecalis | 625 | Perfect |

| Pseudomonas aeruginosa | 625 | Excellent |

| Escherichia coli | No activity | None |

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies indicate that it can induce apoptosis in cancer cell lines by modulating key signaling pathways:

- Cell Line Studies : Treatment with this compound resulted in a dose-dependent decrease in cell viability in various cancer cell lines.

- Mechanistic Insights : The compound's interaction with specific receptors involved in cancer progression has been highlighted, suggesting a multifaceted approach to inhibiting tumor growth .

Case Studies

Several case studies have documented the biological activity of compounds related to the isoindoline scaffold:

- Study on PDE5 Inhibition : Research demonstrated that similar compounds could enhance the sensitivity of certain cancers to chemotherapy agents by acting as phosphodiesterase inhibitors .

- Cellular Response Modulation : A study involving mouse splenocytes showed that the compound could modulate immune responses by influencing PD-1/PD-L interactions, which are critical in cancer immunotherapy .

Q & A

Q. What are the optimized synthetic routes for 4-ethoxy-N-(2-methyl-1,3-dioxoisoindolin-5-yl)benzamide, and how can reaction conditions influence yield?

Methodological Answer: Synthesis typically involves coupling a substituted benzamide with a functionalized isoindolinone core. For example, analogous compounds (e.g., 4-fluoro-N-(1,3-dioxoisoindolin-2-yl)benzamide) are synthesized via refluxing hydrazine derivatives with phthalic anhydride in acetic acid, followed by purification via recrystallization (chloroform/methanol) . Key parameters include:

- Catalyst choice : Concentrated H₂SO₄ or glacial acetic acid for acid-catalyzed condensation.

- Reaction time : Extended reflux (~12 hours) ensures complete cyclization.

- Purification : Ethyl acetate extraction and brine washing reduce polar impurities.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?

Methodological Answer:

- FT-IR : Look for carbonyl stretches at ~1670 cm⁻¹ (amide C=O) and ~1700 cm⁻¹ (isoindolinone C=O) .

- ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.0–8.1 ppm) and methoxy/ethoxy groups (δ 3.8–4.2 ppm). For example, NH protons in similar compounds appear as singlets near δ 7.3 ppm .

- HRMS : Confirm molecular ion peaks (e.g., [M–H]⁻ at m/z 283.26868 for analogous fluorinated derivatives) .

Q. How can initial biological activity screening be designed for this compound?

Methodological Answer:

- Target Selection : Prioritize receptors/enzymes with known affinity for benzamide or isoindolinone motifs (e.g., kinase or protease assays) .

- In vitro Assays : Use cell lines expressing target proteins, with IC₅₀ determination via dose-response curves.

- Controls : Include positive controls (e.g., staurosporine for kinase inhibition) and solvent-only blanks.

Advanced Research Questions

Q. How can substituent effects on the benzamide or isoindolinone moieties alter reactivity or bioactivity?

Methodological Answer:

- Electron-Withdrawing Groups (EWGs) : Fluorine or nitro groups on the benzamide increase electrophilicity, enhancing interactions with nucleophilic residues in enzymes .

- Steric Effects : Bulky substituents (e.g., 2-methyl on isoindolinone) may hinder binding in hydrophobic pockets. Computational docking (e.g., AutoDock Vina) can predict steric clashes .

- Case Study : Replacing 4-ethoxy with 4-methoxy in analogs reduces metabolic stability due to decreased steric hindrance .

Q. What computational strategies validate the compound’s stability under varying pH or environmental conditions?

Methodological Answer:

- pKa Prediction : Tools like MarvinSketch estimate ionization states. The ethoxy group (pKa ~13.5) may deprotonate under alkaline conditions, affecting solubility .

- Degradation Pathways : Accelerated stability studies (40°C/75% RH for 4 weeks) coupled with LC-MS identify hydrolysis products (e.g., cleavage of the amide bond) .

- Environmental Fate Models : EPI Suite predicts biodegradation half-lives and bioaccumulation potential .

Q. How should researchers resolve contradictions in reported synthetic yields or by-product profiles?

Methodological Answer:

- By-Product Analysis : TLC or HPLC-MS monitors side reactions (e.g., over-oxidation of ethoxy groups). Adjusting stoichiometry (e.g., 1.2:1 benzamide:isoindolinone ratio) minimizes dimerization .

- Reproducibility Checks : Strict control of anhydrous conditions (e.g., molecular sieves in reflux steps) prevents hydrolysis .

- Case Example : A 15% yield discrepancy in a fluorinated analog was traced to incomplete hydrazine elimination; adding azeotropic distillation improved consistency .

Q. What crystallographic methods determine the compound’s solid-state conformation, and how does this inform drug design?

Methodological Answer:

- SC-XRD : Single-crystal X-ray diffraction (e.g., Bruker D8 Quest) reveals bond angles and packing motifs. For example, a 4-fluoro analog showed a planar isoindolinone ring with a 120° amide torsion angle .

- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., C–H⋯O hydrogen bonds) influencing solubility and polymorph stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.